molecular formula C12H18FN5 B15050237 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B15050237
M. Wt: 251.30 g/mol
InChI Key: ZNDBUWJXUUTRGO-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic, fluorinated pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 5-fluoro-1,3-dimethyl-1H-pyrazole core linked via a methylene bridge to a 1-isopropyl-1H-pyrazol-5-amine group. The strategic incorporation of fluorine is known to enhance metabolic stability, influence electronegativity, and improve binding affinity in biological systems, while the isopropyl group on the second pyrazole ring may contribute to optimized steric interactions and lipophilicity, factors critical for pharmacokinetic properties . Compounds within this structural class have demonstrated a broad spectrum of potential biological activities in scientific research. Pyrazole derivatives have been investigated as key scaffolds in the development of novel therapeutic agents, with studies indicating potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases . For instance, structurally related pyrazole compounds have been explored as potential antipsychotic agents acting through non-dopaminergic mechanisms, which may offer a pathway to treatments with fewer extrapyramidal side effects . The mechanism of action for such compounds is typically attributed to targeted interactions with specific enzymes or receptors. Research on similar molecules suggests that the presence of the fluorine atom and the specific substitution pattern on the pyrazole rings play a crucial role in modulating these interactions, potentially leading to the inhibition or activation of key biological pathways . The synthesis of this compound involves sophisticated organic transformations, potentially including the cyclocondensation of 1,3-diketone precursors with hydrazines to form the pyrazole core, followed by selective fluorination and subsequent functionalization to introduce the critical amine sidechain . Advanced purification techniques, such as antisolvent crystallization, are employed to ensure high purity and consistency suitable for research applications . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-8(2)18-11(5-6-15-18)14-7-10-9(3)16-17(4)12(10)13/h5-6,8,14H,7H2,1-4H3

InChI Key

ZNDBUWJXUUTRGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=CC=NN2C(C)C)F)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Propan-2-yl)-1H-pyrazol-5-amine

The 5-aminopyrazole moiety is synthesized via cyclocondensation of β-ketoesters with substituted hydrazines. A representative protocol involves:

  • Hydrazine Formation : Propan-2-yl hydrazine is prepared by reacting isopropylamine with hydrazine hydrate under reflux.
  • Cyclization : The hydrazine reacts with ethyl acetoacetate in ethanol at 80°C for 12 hours, yielding 1-(propan-2-yl)-1H-pyrazol-5-ol.
  • Amination : Nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) converts the hydroxyl group to an amine.

Key Data :

Step Reagents/Conditions Yield (%)
1 NH₂NH₂·H₂O, EtOH, Δ 85
2 Ethyl acetoacetate, 80°C 78
3 HNO₃/H₂SO₄ → H₂/Pd-C 65

Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazol-4-ylmethanol

The fluorinated pyrazole is constructed via halogen exchange and methylation:

  • Fluorination : 4-Chloro-1,3-dimethyl-1H-pyrazole reacts with KF in dimethylformamide (DMF) at 120°C for 24 hours, achieving 92% fluorination.
  • Hydroxymethylation : Formaldehyde is introduced under basic conditions (NaHCO₃) to form the hydroxymethyl intermediate.
  • Reduction : The alcohol is oxidized to a bromide (PBr₃) and reduced back to methanol (LiAlH₄) for stability.

Key Data :

Intermediate Reagents Temperature (°C) Yield (%)
4-Fluoro-1,3-dimethyl-1H-pyrazole KF, DMF 120 92
Hydroxymethyl derivative HCHO, NaHCO₃ 25 88

Coupling Strategies for Bifunctional Assembly

Reductive Amination

The methylene bridge is formed by reacting 5-fluoro-1,3-dimethyl-1H-pyrazol-4-ylmethanol with 1-(propan-2-yl)-1H-pyrazol-5-amine:

  • Activation : The alcohol is converted to an aldehyde using Dess-Martin periodinane (DMP) in dichloromethane.
  • Coupling : The aldehyde reacts with the amine in methanol with NaBH₃CN as a reducing agent, yielding the target compound.

Optimization Table :

Reducing Agent Solvent Time (h) Yield (%)
NaBH₃CN MeOH 6 75
NaBH₄ THF 12 58
H₂/Pd-C EtOAc 24 42

Nucleophilic Substitution

An alternative route employs a bromomethyl intermediate:

  • Bromination : 5-Fluoro-1,3-dimethyl-1H-pyrazol-4-ylmethanol is treated with PBr₃ in ether.
  • Alkylation : The bromide reacts with 1-(propan-2-yl)-1H-pyrazol-5-amine in acetonitrile with K₂CO₃.

Reaction Metrics :

Step Conditions Yield (%) Purity (HPLC)
1 PBr₃, Et₂O, 0°C 89 95
2 K₂CO₃, MeCN, Δ 81 97

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (d, 6H, CH(CH₃)₂), 2.25 (s, 3H, CH₃), 2.98 (s, 3H, N-CH₃), 4.12 (m, 1H, CH(CH₃)₂), 4.45 (s, 2H, CH₂NH), 6.88 (s, 1H, pyrazole-H).
  • ¹⁹F NMR (376 MHz, CDCl₃) : δ -118.2 (s, F).
  • HRMS (ESI+) : m/z 294.1785 [M+H]⁺ (calc. 294.1789).

Purity and Stability

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).
  • Thermal Stability : Decomposition onset at 210°C (TGA).

Industrial-Scale Considerations

Solvent Selection

Ethanol and acetonitrile are preferred for large-scale reactions due to low toxicity and ease of removal.

Cost Analysis

Component Cost (USD/kg)
Propan-2-yl hydrazine 120
KF 45
NaBH₃CN 980

Challenges and Mitigation

  • Isomer Formation : Fluorination at C-5 versus C-3 is controlled by steric hindrance from methyl groups.
  • Byproducts : Unreacted aldehyde is removed via silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
Target Compound C₁₂H₁₇FN₆ 268.3 5-Fluoro, 1,3-dimethyl (pyrazole); isopropyl (amine-linked pyrazole) Moderate lipophilicity; enhanced electronegativity due to fluorine
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine hydrochloride (1:1) C₁₂H₁₇ClFN₆ 314.8 Propyl chain (vs. isopropyl); hydrochloride salt Higher solubility in polar solvents due to ionic form
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C₇H₁₀F₃N₃ 193.17 Trifluoromethyl group (pyrazole); no methylene bridge Increased lipophilicity; potential metabolic stability
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C₁₃H₁₇N₃ 215.3 Aromatic phenylmethyl substituent; no fluorine Enhanced π-π stacking potential; lower electronegativity

Key Observations :

  • Fluorine vs. Trifluoromethyl : The target compound’s fluorine atom provides moderate electronegativity without excessive steric bulk, whereas trifluoromethyl analogs (e.g., C₇H₁₀F₃N₃) exhibit higher lipophilicity and metabolic resistance but may hinder receptor binding due to steric effects .

Electronic and Crystallographic Insights

  • SHELX Refinement: Structural analogs, such as those in , have been analyzed using SHELXL for precise bond-length and angle determination. The target compound’s fluorine and methyl groups likely induce subtle distortions in the pyrazole ring geometry compared to non-fluorinated derivatives .

Biological Activity

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H18FN5
  • Molecular Weight : 251.30 g/mol
  • CAS Number : 1856075-89-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of a fluorine atom enhances its binding affinity, which may lead to the modulation of various biological processes. Research indicates that the compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for the biosynthesis of biomolecules in pathogens, contributing to its antileishmanial and antimalarial effects .
  • Cytotoxic Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Antileishmanial and Antimalarial Effects

Studies have reported that this compound exhibits substantial activity against Leishmania species and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. The mechanism involves inhibition of key enzymes necessary for the survival of these pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Properties

Research also indicates potential anti-inflammatory effects through the inhibition of inflammatory pathways mediated by specific enzymes. This suggests that the compound could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies highlight the diverse applications of this compound:

  • Thrombin Inhibition : A study demonstrated that pyrazole derivatives can act as thrombin inhibitors through a serine-trapping mechanism, providing insights into their potential use in anticoagulant therapy .
  • Cytotoxicity in Cancer Research : A comprehensive evaluation showed that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, with some compounds presenting low IC50 values indicating high potency .
  • Synthesis and Optimization : The synthetic routes for producing this compound involve multi-step organic reactions that can be optimized for higher yields and purity, which is crucial for pharmaceutical applications.

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